molecular formula C13H15N5O2 B2793854 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid CAS No. 1334372-43-8

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid

Cat. No.: B2793854
CAS No.: 1334372-43-8
M. Wt: 273.296
InChI Key: XFVCXZAJRYOAEF-UHFFFAOYSA-N
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Description

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid is a complex organic compound featuring a pyrimidinyl group, an imidazolyl group, and a piperidinyl carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation reaction between 6-(1H-imidazol-1-yl)pyrimidin-4-amine and piperidine-3-carboxylic acid chloride under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a suitable solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as flow reactors and microreactors are employed to maintain precise control over reaction conditions, ensuring consistent product quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or alcohols replace functional groups in the compound.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Amines, alcohols, and various solvents

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or alcohols

  • Reduction: Alcohols or amines

  • Substitution: Amides, esters, or ethers

Scientific Research Applications

  • Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: It serves as a ligand in biochemical assays to study enzyme interactions and binding affinities.

  • Medicine: The compound has potential therapeutic applications, including the development of new drugs targeting various diseases.

  • Industry: It is utilized in the production of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid exerts its effects involves binding to specific molecular targets. The imidazolyl group can interact with enzymes or receptors, modulating their activity. The piperidinyl carboxylic acid moiety may enhance the compound's solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

  • 1-(6-(1H-imidazol-1-yl)pyridin-4-yl)piperidine-3-carboxylic acid

  • 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)ethanol

  • 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)propanoic acid

Uniqueness: 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid stands out due to its specific structural features, which confer unique chemical and biological properties. Its ability to interact with a wide range of biological targets makes it a valuable compound in scientific research and potential therapeutic applications.

Properties

IUPAC Name

1-(6-imidazol-1-ylpyrimidin-4-yl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c19-13(20)10-2-1-4-17(7-10)11-6-12(16-8-15-11)18-5-3-14-9-18/h3,5-6,8-10H,1-2,4,7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVCXZAJRYOAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)N3C=CN=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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